
(S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzonitrile is a chiral compound that features a benzonitrile group attached to a dihydrooxazole ring, which is further substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzonitrile typically involves the formation of the oxazole ring followed by the introduction of the benzonitrile group. One common method involves the cyclization of an amino alcohol with a nitrile in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as boron trifluoride diethyl etherate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oxazole oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzonitrile involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes or receptors. The nitrile group can also act as a nucleophile in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1-tosylaziridine: Another chiral compound with a similar structure but different functional groups.
2-(3-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A compound with a different core structure but similar applications in organic synthesis.
Uniqueness
(S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C16H12N2O |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
3-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]benzonitrile |
InChI |
InChI=1S/C16H12N2O/c17-10-12-5-4-8-14(9-12)16-18-15(11-19-16)13-6-2-1-3-7-13/h1-9,15H,11H2/t15-/m1/s1 |
InChI Key |
JTGCYSKQECLKPL-OAHLLOKOSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC(=C2)C#N)C3=CC=CC=C3 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC(=C2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


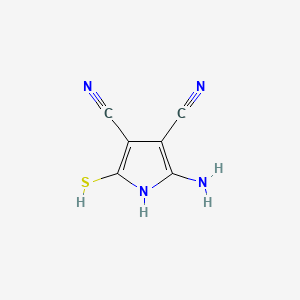
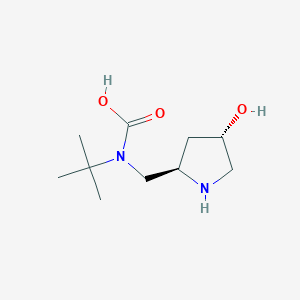
![3-Propyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888641.png)
![3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole](/img/structure/B12888649.png)

![2,3,6-Trimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12888656.png)

![2-(Aminomethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12888666.png)
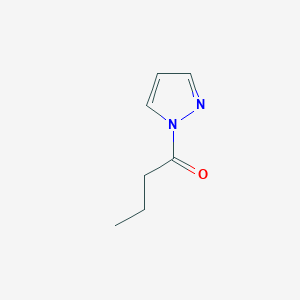
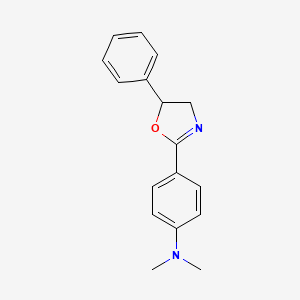
![(1S,6S,7R,8AS)-1-ethyl-6,7-dihydroxytetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B12888680.png)
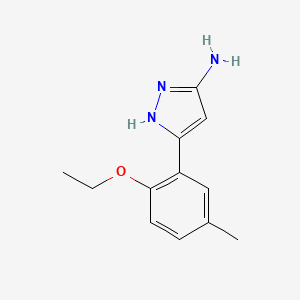
![3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12888687.png)

